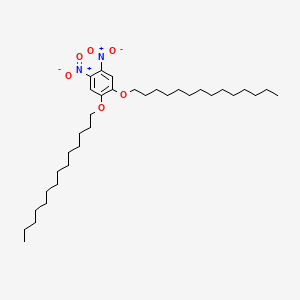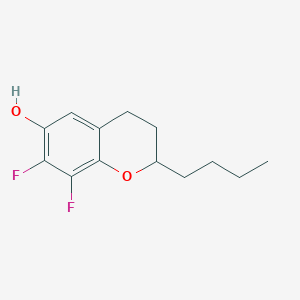
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of a butyl group at the second position, two fluorine atoms at the seventh and eighth positions, and a hydroxyl group at the sixth position of the benzopyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate alkene under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It is used in assays to investigate enzyme activity and protein interactions.
Medicine: The compound is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.
作用机制
The mechanism of action of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
相似化合物的比较
Similar Compounds
Trolox: A vitamin E derivative with antioxidant properties.
2H-1-Benzopyran-4-ol, 5,7-difluoro-3,4-dihydro-: A structurally similar compound with fluorine atoms at different positions.
Uniqueness
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
CAS 编号 |
819862-00-5 |
|---|---|
分子式 |
C13H16F2O2 |
分子量 |
242.26 g/mol |
IUPAC 名称 |
2-butyl-7,8-difluoro-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-4-9-6-5-8-7-10(16)11(14)12(15)13(8)17-9/h7,9,16H,2-6H2,1H3 |
InChI 键 |
DFXVDDYLWXCXJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC2=CC(=C(C(=C2O1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)
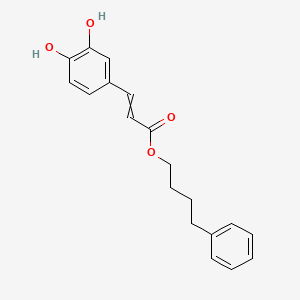
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)

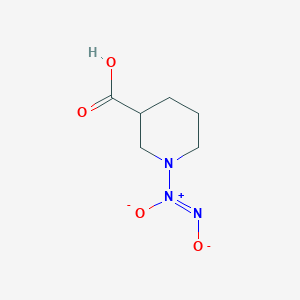
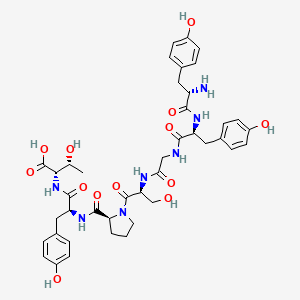
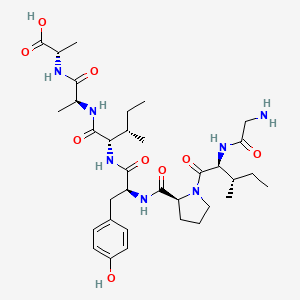
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
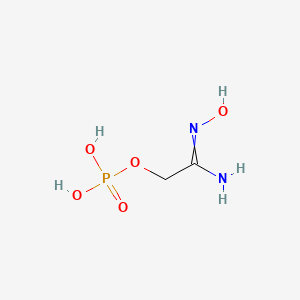
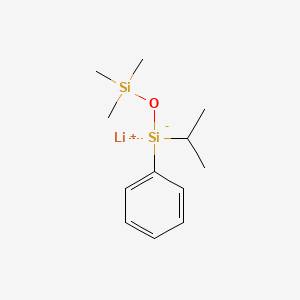

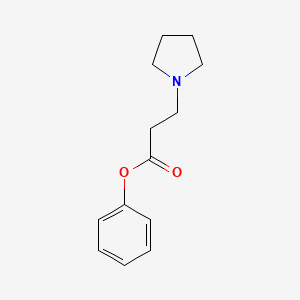
![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)
